molecular formula C11H18N2 B577807 N-Benzyl-2-methyl-1,3-propanediamine CAS No. 1250405-19-6

N-Benzyl-2-methyl-1,3-propanediamine

Cat. No. B577807
M. Wt: 178.279
InChI Key: RICFCTFKNQIVMT-UHFFFAOYSA-N
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Description

N-Benzyl-2-methyl-1,3-propanediamine is a chemical compound with the molecular formula C11H18N2 and a molecular weight of 178.28 . It is also known by other names such as 3-Benzylamino-2-methylpropylamine and N-(3-Amino-2-methylpropyl)benzylamine .


Molecular Structure Analysis

The molecular structure of N-Benzyl-2-methyl-1,3-propanediamine consists of a benzyl group attached to a 2-methyl-1,3-propanediamine . The exact structure can be represented by the InChI string: InChI=1S/C11H18N2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10 .


Physical And Chemical Properties Analysis

N-Benzyl-2-methyl-1,3-propanediamine is a substance used for laboratory research purposes . While specific physical and chemical properties were not found, similar compounds like N-Methyl-1,3-propanediamine have a molecular weight of 88.1515 .

Scientific Research Applications

Downstream Processing of Biologically Produced Diols

N-Benzyl-2-methyl-1,3-propanediamine is potentially relevant in the downstream processing of biologically produced diols, such as 1,3-propanediol, which is crucial for industrial applications. The separation and purification of such diols from fermentation broths are significant in microbial production, impacting the overall cost. Advanced separation technologies, including aqueous two-phase extraction and membrane filtration, are highlighted for their potential in improving yield, purity, and reducing energy consumption in the production of biologically derived diols (Xiu & Zeng, 2008).

Supramolecular Chemistry Applications

The compound is structurally related to benzene-1,3,5-tricarboxamide derivatives, which play a significant role in supramolecular chemistry. These derivatives are versatile building blocks used in nanotechnology, polymer processing, and biomedical applications, thanks to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures. This self-assembly is stabilized by threefold hydrogen bonding, showcasing the potential of similar compounds in creating novel materials and devices (Cantekin, de Greef, & Palmans, 2012).

Environmental and Toxicological Studies

Research on alkyl diamines, which share structural similarities with N-Benzyl-2-methyl-1,3-propanediamine, reveals insights into their environmental behavior and toxicological effects. These studies provide a basis for understanding the potential impacts of N-Benzyl-2-methyl-1,3-propanediamine on health and the environment, underscoring the importance of careful management and regulatory oversight of chemicals (Kennedy, 2007).

Synthesis and Applications in Organic Chemistry

The broader category of chemicals to which N-Benzyl-2-methyl-1,3-propanediamine belongs, including compounds like methyl-2-formyl benzoate, are critical in organic synthesis due to their pharmacological activities. Such compounds serve as bioactive precursors in the synthesis of antifungal, antihypertensive, anticancer, and antiviral agents. This underscores the role of N-Benzyl-2-methyl-1,3-propanediamine as a potential precursor in the development of new pharmaceuticals, demonstrating its importance in synthetic chemistry and drug development (Farooq & Ngaini, 2019).

Safety And Hazards

N-Benzyl-2-methyl-1,3-propanediamine should be handled with care. It is advised to avoid contact with skin, eyes, and clothing. Use personal protective equipment and ensure adequate ventilation when handling this chemical .

Future Directions

N-Benzyl-2-methyl-1,3-propanediamine and its derivatives have potential applications in the field of medicine. For instance, platinum complexes synthesized from N-Benzyl-1,3-propanediamine derivatives are being studied as potential antineoplastic agents .

properties

IUPAC Name

N'-benzyl-2-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10,13H,7-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICFCTFKNQIVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659745
Record name N~1~-Benzyl-2-methylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-methyl-1,3-propanediamine

CAS RN

1250405-19-6
Record name N~1~-Benzyl-2-methylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-2-methyl-1,3-propanediamine
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